molecular formula C25H39N7O10 B12797312 L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- CAS No. 123951-78-0

L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-

Cat. No.: B12797312
CAS No.: 123951-78-0
M. Wt: 597.6 g/mol
InChI Key: BDGWHPWCTQJJRX-CPXLMRBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- is a synthetic pentapeptide with the sequence Thr-Thr-Asn-Tyr-Thr and a C-terminal amide modification . This compound has garnered significant interest in several cutting-edge research fields due to its unique structural properties. In biomedical research, its ability to form self-assembling structures is being investigated for the development of novel drug delivery systems, such as hydrogels that can encapsulate therapeutics for controlled release . Furthermore, studies have shown that threoninamide derivatives exhibit promising antifungal activity, demonstrating effectiveness against pathogens like Phytophthora capsici and suggesting potential applications as agricultural fungicides . The peptide's structure, characterized by alternating polar and aromatic residues, confers distinct solvation properties and significant conformational flexibility, which may influence its function and interaction with biological targets . Mass spectral analysis confirms its molecular formula as C25H39N7O10 with an exact mass of 597.2758 Da . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

123951-78-0

Molecular Formula

C25H39N7O10

Molecular Weight

597.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C25H39N7O10/c1-10(33)18(27)24(41)32-20(12(3)35)25(42)30-16(9-17(26)37)22(39)29-15(8-13-4-6-14(36)7-5-13)23(40)31-19(11(2)34)21(28)38/h4-7,10-12,15-16,18-20,33-36H,8-9,27H2,1-3H3,(H2,26,37)(H2,28,38)(H,29,39)(H,30,42)(H,31,40)(H,32,41)/t10-,11-,12-,15+,16+,18+,19+,20+/m1/s1

InChI Key

BDGWHPWCTQJJRX-CPXLMRBJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)N)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • The most common method for synthesizing peptides like L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-threoninamide is SPPS, which allows sequential addition of protected amino acids on a solid resin.
  • The C-terminal amidation (L-threoninamide) is typically introduced by using a resin preloaded with the amide or by amidating the peptide after cleavage from the resin.
  • Protecting groups for side chains (e.g., hydroxyl groups in threonine and tyrosine) are used to prevent side reactions during synthesis.
  • Coupling reagents such as HBTU, HATU, or DIC with additives like HOBt are employed to activate carboxyl groups for peptide bond formation.
  • After chain assembly, the peptide is cleaved from the resin and deprotected under acidic conditions, followed by purification (e.g., HPLC).

Solution-Phase Peptide Synthesis and Fragment Coupling

  • For longer or more complex peptides, solution-phase synthesis or fragment coupling strategies may be used.
  • Individual protected amino acid fragments or di-/tri-peptides are synthesized separately and then coupled in solution.
  • Activation of carboxyl groups can be achieved by forming mixed anhydrides (e.g., using ethyl chloroformate) or active esters, which then react with amine groups to form peptide bonds.
  • Alkylation of hydroxyl groups (e.g., on threonine residues) can be performed post-synthesis to modify the peptide, using reagents like iodomethane in the presence of silver oxide.

Enzymatic and Microbial Methods for L-Threonine Production

  • Since L-threoninamide is derived from L-threonine, efficient production of L-threonine is critical.
  • Microbial fermentation using genetically engineered strains of Escherichia coli with enhanced L-threonine biosynthesis pathways is a key method for producing L-threonine at scale.
  • Genetic modifications include overexpression of the thrABC operon genes (thrA, thrB, thrC) responsible for L-threonine biosynthesis, elimination of feedback inhibition, and enhanced transport mechanisms.
  • The produced L-threonine can then be chemically converted to L-threoninamide by amidation reactions.

Chemical Amidation of L-Threonine to L-Threoninamide

  • Amidation of L-threonine to form L-threoninamide can be achieved by activating the carboxyl group of L-threonine (e.g., via mixed anhydrides or carbodiimide chemistry) followed by reaction with ammonia or amine sources.
  • The reaction conditions are optimized to favor amide bond formation over hydrolysis, often involving controlled pH and temperature.
  • The amidation step is crucial for preparing the C-terminal amidated peptide derivative.

Detailed Reaction Scheme and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of intermediate Sodium hydride in THF, alkoxy-substituted compounds 60–88 Formation of alkoxy-substituted intermediates
2 Activation of carboxyl group Ethyl chloroformate, base, THF - Mixed anhydride intermediate formed
3 Amidation Amines in THF, auxiliary base 60–88 Formation of threoninamide derivatives
4 Hydroxyl group alkylation Iodomethane, silver oxide - For methyl-substituted derivatives
5 Peptide bond formation (SPPS) HBTU/HATU/DIC, protected amino acids Variable Standard peptide synthesis methodology

Analytical and Purification Techniques

  • High-performance liquid chromatography (HPLC) with diode array detection is used to monitor purity and quantify L-threonine and peptide products.
  • Derivatization with phenyl isothiocyanate and triethylamine enhances detection sensitivity for amino acid analysis.
  • Mass spectrometry and NMR spectroscopy are employed to confirm peptide structure and sequence.
  • Purification typically involves preparative HPLC to isolate the target peptide with high purity.

Research Findings and Optimization Strategies

  • Studies indicate that the rate-determining step in aminolysis reactions involving threoninamide derivatives is often the O-acylation step, which can be optimized by controlling pH and reagent concentrations.
  • Modifications of the biosynthetic pathway in E. coli have led to increased yields of L-threonine, facilitating more efficient production of L-threoninamide peptides.
  • Fragment-based pharmacophore modeling has been used to design novel threoninamide derivatives with improved biological activity, guiding synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can yield aldehydes or ketones, while reduction of amides can produce primary or secondary amines .

Scientific Research Applications

Biomedical Research Applications

1.1 Drug Delivery Systems

L-Threoninamide has been investigated for its role in drug delivery systems. Its ability to form self-assembling structures makes it a candidate for creating hydrogels that can encapsulate drugs, allowing for controlled release in targeted areas. Research has shown that peptides derived from threonine can be modified to enhance their drug delivery capabilities, particularly in cancer therapy where localized drug release is crucial .

1.2 Antifungal Activity

Recent studies have demonstrated that threoninamide derivatives exhibit significant antifungal activity against various pathogens. For instance, a set of threoninamide carbamate derivatives was synthesized and tested against Phytophthora capsici, showing effective control at low concentrations (EC50 values ranging from 3.49 to 9.76 μg/mL) against multiple fungal strains . This suggests potential applications in agricultural fungicides.

1.3 Longevity and Healthspan Enhancement

Research conducted by Amorepacific has highlighted the role of threonine in promoting longevity and healthspan in model organisms such as Caenorhabditis elegans. The study found that threonine supplementation led to a significant increase in lifespan (15-18%) and improved metabolic profiles, indicating its potential as a dietary supplement for enhancing healthspan in humans . This opens avenues for further exploration into threonine's role in aging and metabolic health.

Pharmacological Applications

2.1 Metabolic Function

L-Threonine is essential for various metabolic processes, including the synthesis of proteins like collagen and elastin. It aids liver function by controlling fat metabolism and is crucial for maintaining a healthy intestinal tract . Its pharmacological properties suggest that it could be beneficial in treating conditions related to metabolic dysfunction.

2.2 Mechanism of Action

Threonine acts as a precursor to other amino acids such as glycine and serine, which are vital for numerous biochemical pathways. Its role as a lipotropic agent helps prevent excessive fat accumulation in the liver, making it relevant for conditions like fatty liver disease . Furthermore, its involvement in neurotransmitter synthesis positions it as a potential therapeutic agent for mental health disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of threoninamide derivatives is crucial for optimizing their efficacy. Studies have shown that modifications to the threonine backbone can significantly enhance antifungal activity and other biological activities . For example, specific substitutions on the aromatic rings of threoninamide derivatives have been linked to increased potency against fungal pathogens.

Data Tables

Application Area Description Key Findings
Drug DeliverySelf-assembling hydrogels for controlled drug releaseEffective in localized cancer therapy
Antifungal ActivityActivity against Phytophthora capsici and other fungiEC50 values < 10 μg/mL indicate high efficacy
Longevity ResearchImpact on lifespan and healthspan in C. elegansLifespan increase by 15-18% with threonine
Metabolic FunctionRole in protein synthesis and fat metabolismEssential for liver health and intestinal function

Mechanism of Action

The mechanism of action of L-Threoninamide, L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The pathways involved may include signal transduction, metabolic regulation, or immune response modulation .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of Compound X with structurally or functionally related peptides:

Table 1: Structural and Functional Comparison
Compound Name Structure Highlights Molecular Weight (g/mol) Biological Activity Key Research Findings
Compound X L-Thr(NH2)-Thr-Thr-Asn-Tyr ~580 (estimated) Not fully characterized; potential enzyme modulation Stereochemistry confirmed via FDLA derivatization ; sequence similarity to immunomodulatory peptides .
Epoxomicin () N-acetyl-N-methyl-L-Ile-Ile-Thr(NH2)-epoxide 554.7 Proteasome inhibitor, antitumor agent Irreversibly inhibits 20S proteasome (Ki <1 nM); stimulates bone formation at 10 nM .
Lanreotide () Cyclic disulfide with L-Thr(NH2) ~1,092 Somatostatin analog (acromegaly treatment) Binds somatostatin receptors; terminal L-threoninamide enhances metabolic stability .
Peptide T (DAPTA) () D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-NH2 ~887 CCR5 antagonist, immunomodulatory Blocks HIV entry via CCR5 binding; D-Ala at N-terminus improves bioavailability .
YSPWTNF-NH2 () Tyr-Ser-Pro-Trp-Thr-Asn-Phe-NH2 ~927 Neuropeptide fragment Role in neurotransmitter regulation; Tyr and Asn critical for receptor affinity .
Key Observations :

Terminal Modifications: Compound X lacks the N-terminal D-amino acids (e.g., D-Ala in DAPTA) or cyclic structures (e.g., Lanreotide), which are common strategies to enhance proteolytic stability . The amide group in L-threoninamide may mimic post-translational modifications, influencing target binding .

Biological Activity :

  • Unlike Epoxomicin, which targets the proteasome, Compound X’s shorter sequence may limit its enzyme inhibition capacity unless part of a larger complex .
  • Peptide T’s CCR5 antagonism relies on its octapeptide length and specific Tyr/Asn positioning, suggesting Compound X might require elongation for similar efficacy .

Biological Activity

L-Threoninamide, specifically in the context of its derivatives like L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl (often referred to as DAPTA), has garnered attention for its potential biological activities, particularly in the field of HIV research and neurodegenerative diseases. This article delves into the biological activity of this compound, summarizing key findings from various studies and clinical trials.

Chemical Structure and Properties

L-Threoninamide is a peptide derivative with a complex structure that includes multiple amino acids. The molecular formula for L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl is C35H56N10O15C_{35}H_{56}N_{10}O_{15} with a molecular weight of approximately 856.877 g/mol. Its structure enables it to interact with various biological systems, particularly in inhibiting viral entry and modulating immune responses.

L-Threoninamide, particularly in its form as DAPTA (D-alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl), functions primarily as an HIV entry inhibitor . It blocks the binding of HIV to the CCR5 receptor, which is crucial for viral entry into host cells. This mechanism has been extensively studied in the context of HIV-positive individuals, showing promising results in reducing viral loads and improving cognitive functions in patients with AIDS dementia .

Clinical Studies and Findings

  • HIV Treatment Efficacy :
    • A significant clinical trial (NCT00000392) investigated DAPTA's efficacy in HIV-positive individuals with cognitive impairment. Although primary endpoints did not show significant differences compared to placebo, secondary analyses indicated improvements in abstract thinking and information processing speed among treated individuals .
    • An earlier NIH-funded study demonstrated a marked reduction in peripheral viral loads among patients treated with DAPTA, suggesting its potential as an antiviral agent .
  • Neuroprotective Effects :
    • Research has indicated that DAPTA may reverse neurodegeneration associated with HIV and other conditions such as Parkinson's disease. In one study involving neuroimaging, significant improvements were noted across multiple brain regions following treatment with intranasal DAPTA .
    • A small-scale study suggested that even minimal doses could alleviate symptoms of psoriasis, indicating a broader therapeutic potential beyond HIV .
  • Safety and Tolerability :
    • Safety profiles from various studies indicate that DAPTA is generally well-tolerated, though some patients reported mild adverse effects. The compound's formulation as a nasal spray faced challenges related to potency loss over time, prompting shifts toward more stable oral formulations .

Summary of Research Findings

StudyFocusResults
NIH Clinical TrialCognitive impairment in HIVNo significant difference on primary endpoints; improvements in specific cognitive domains (p<0.05)
Neuroimaging StudyNeurodegenerationRemission in 34 out of 35 brain regions after treatment
Psoriasis StudyDermatological symptomsOver 50% symptom alleviation in several patients

Q & A

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing L-Threoninamide-containing peptides?

The synthesis of peptides containing L-Threoninamide typically employs SPPS with Fmoc/t-Bu protection strategies. Key considerations include:

  • Resin selection : Rink amide resin is preferred for C-terminal amidation .
  • Coupling agents : HBTU/HOBt or PyBOP in DMF ensures efficient amino acid activation .
  • Deprotection : 20% piperidine in DMF for Fmoc removal, with extended cycles (2 × 5 min) for sterically hindered residues like L-Threoninamide .
  • Cleavage : TFA:TIS:H2O (95:2.5:2.5) for 2–4 hours preserves side-chain integrity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this peptide?

  • HPLC : Reverse-phase C18 columns (5 µm, 4.6 × 250 mm) with gradients of 0.1% TFA in water/acetonitrile (5–60% over 30 min) .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., observed m/z: 1476.78 for [M+H]+ in ) .
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffer (pH 7.4) at 25°C; α-helical content correlates with bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for similar peptides?

Discrepancies often arise from:

  • Sequence variations : Even minor substitutions (e.g., D-Ala vs. L-Ala in ) alter receptor binding .
  • Assay conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) impacts aggregation and activity .
  • Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) .

Q. What strategies mitigate aggregation during synthesis of asparagine-rich sequences like L-asparaginyl-L-tyrosyl motifs?

  • Backbone protection : Use pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) to reduce β-sheet formation .
  • Solvent optimization : Add 10% DMSO or 0.1 M betaine in DMF to disrupt hydrophobic interactions .
  • Ultrasonication : Apply during coupling steps to enhance solubility .

Q. How can molecular dynamics (MD) simulations predict conformational stability of this peptide?

  • Force fields : AMBER ff14SB or CHARMM36m for accurate side-chain modeling .
  • Simulation parameters : 100 ns trajectories in explicit solvent (TIP3P water) at 310 K .
  • Output metrics : Root-mean-square deviation (RMSD) < 2 Å indicates stable folding; radius of gyration (Rg) correlates with compactness .

Q. What modifications enhance proteolytic stability without compromising bioactivity?

  • D-amino acid substitution : Replace L-Threoninamide with D-Threoninamide at non-critical positions .
  • PEGylation : Attach 5 kDa PEG to the N-terminus; increases half-life in serum from 2 to 24 hours .
  • Cyclization : Disulfide bonds (e.g., Cys2-Cys7 in ) restrict conformational flexibility .

Methodological Notes

  • Contradiction Analysis : Cross-validate synthesis protocols using LC-MS and NMR (e.g., vs. 12 highlights resin-dependent yield variations) .
  • Safety Protocols : Use type OV/AG/P99 respirators and nitrile gloves when handling TFA or toxic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.